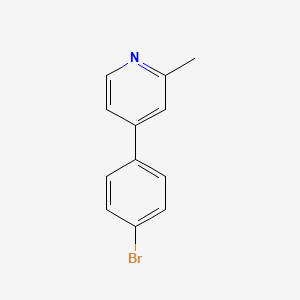

4-(4-Bromophenyl)-2-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrN |

|---|---|

Molecular Weight |

248.12 g/mol |

IUPAC Name |

4-(4-bromophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H10BrN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3 |

InChI Key |

GUIOMDLSRARPJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Development for 4 4 Bromophenyl 2 Methylpyridine

Established Synthetic Pathways for Aryl-Substituted Pyridines

The construction of the 4-(4-Bromophenyl)-2-methylpyridine scaffold typically involves a two-pronged approach: the synthesis of essential precursors followed by their strategic coupling.

Precursor Synthesis Strategies

A crucial precursor for the target molecule is 2-methyl-4-bromopyridine. One documented method for its preparation involves a multi-step sequence starting from diethyl malonate. google.com This process includes:

Reaction of diethyl malonate with an alkali metal to form a salt.

Condensation reaction with a toluene (B28343) solution of 2-chloro-4-nitropyridine.

Decarboxylation under acidic conditions to yield 2-methyl-4-nitropyridine.

Hydrogenation reduction of the nitro group using a Palladium-on-carbon (Pd/C) catalyst in methanol (B129727) to produce 2-methyl-4-aminopyridine (B1174260). google.com

The final step is a Sandmeyer-type reaction where 2-methyl-4-aminopyridine is treated with hydrobromic acid and bromine, followed by the addition of a sodium nitrite (B80452) solution to yield 2-methyl-4-bromopyridine with a high molar yield of 95%. google.comchemicalbook.com

Another important precursor is 4-bromophenylboronic acid, which is commercially available and serves as the arylating agent in cross-coupling reactions.

Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the pivotal carbon-carbon bond between the pyridine (B92270) and phenyl rings. rsc.orgnih.govyoutube.com This reaction typically involves the coupling of an organoboron compound (like 4-bromophenylboronic acid) with a halide (like 2-methyl-4-bromopyridine) in the presence of a palladium catalyst and a base. youtube.com

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligands, base, and solvent. rsc.org Optimization of these parameters is crucial to maximize the yield of this compound and minimize side products. rsc.org For instance, the reactivity of the coupling partners can be influenced by their electronic and steric properties. youtube.com

Novel Reaction Conditions and Catalytic Systems for Carbon-Carbon Bond Formation

Recent advancements in catalysis have provided more efficient and versatile methods for the synthesis of aryl-substituted pyridines.

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions remain at the forefront of C-C bond formation. rsc.org The development of sophisticated palladium precatalysts and ligands has significantly improved the scope and efficiency of these reactions. nih.gov For instance, palladacycles and complexes with specific phosphine (B1218219) ligands can facilitate the reaction under milder conditions and with lower catalyst loadings. nih.govacs.org

The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. acs.orgnih.gov For example, varying the phosphine ligand in a Suzuki-Miyaura coupling involving a dihalogenated pyridine can switch the site of arylation. acs.orgnih.gov The development of precatalysts that rapidly generate the active Pd(0) species in situ has also been a significant advance, minimizing side reactions. rsc.orgnih.gov

A study on the palladium(0)-catalyzed Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids demonstrated the successful incorporation of different functional groups under the reaction conditions. nih.govmdpi.com This highlights the versatility of palladium catalysis in constructing complex molecules.

Metal-Free Approaches and Organometallic Reagents

While palladium catalysis is dominant, metal-free alternatives are gaining attention due to concerns about cost and metal contamination. beilstein-journals.org One such approach involves the thermal generation of aryl radicals from triarylbismuthines in the air, which can then react with boronic esters to form arylboronates, key intermediates in some synthetic routes. beilstein-journals.org Another metal-free method reports the arylation of alcohols and phenols using diaryliodonium salts under mild conditions. nih.gov

Organometallic reagents, such as those based on lithium and magnesium (Grignard reagents), are fundamental in organic synthesis for forming carbon-carbon bonds. youtube.comyoutube.com Organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. youtube.com These highly reactive species can act as potent nucleophiles. youtube.com Similarly, Grignard reagents, formed from an organic halide and magnesium, are widely used. youtube.comyoutube.com The reactivity of these organometallic compounds allows for their use in various coupling reactions. For instance, lithium dialkylcuprates (Gilman reagents) can react with acid chlorides and anhydrides to form ketones. youtube.com

Regioselective Functionalization Techniques on Pyridine Scaffolds

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. acs.orgchemrxiv.org Various strategies have been developed to control the position of substitution.

Directed metalation, using organolithium reagents or lithium amides, allows for the deprotonation of the pyridine ring at a specific position, which is dictated by the directing group. znaturforsch.com This lithiated intermediate can then be quenched with an electrophile to introduce a functional group at the desired location. znaturforsch.com The use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases can offer milder reaction conditions and greater functional group tolerance. znaturforsch.comacs.org

Halogen/metal exchange is another powerful tool for regioselective functionalization. znaturforsch.com A bromine or iodine atom on the pyridine ring can be exchanged with a metal, typically lithium or magnesium, to generate an organometallic intermediate that can then undergo further reactions. znaturforsch.com

Recent research has also explored the use of blocking groups to control the regioselectivity of reactions like the Minisci-type decarboxylative alkylation at the C-4 position of pyridine. chemrxiv.org This allows for the synthesis of 2,4-difunctionalized pyridines by performing the C-4 functionalization early in the synthetic sequence. chemrxiv.org

Furthermore, the development of catalytic systems that can differentiate between C-H bonds on the pyridine ring has opened new avenues for regioselective functionalization. For example, the choice of organic halide as an oxidant in a palladium-catalyzed cross-dehydrogenative coupling of pyridines can control the site of functionalization.

Below is a table summarizing various reaction conditions for the synthesis and functionalization of pyridine derivatives.

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield (%) | Reference |

| Sandmeyer-type | HBr, Br₂, NaNO₂ | 2-methyl-4-aminopyridine | 2-methyl-4-bromopyridine | 95 | google.comchemicalbook.com |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Arylboronic acids | Monosubstituted and bisubstituted products | 31-46 | nih.govmdpi.com |

| C-H Arylation | Pd(OAc)₂, NIXANTPHOS | 4-pyridylmethyl 2-aryl ethers, Aryl bromides | Diarylated 4-pyridyl methyl ethers | Good to Excellent | nih.gov |

| Directed Magnesiation | TMPMgCl·LiCl | 2,6-dichloropyridine | 4-magnesiated-2,6-dichloropyridine | - | znaturforsch.com |

| Minisci Alkylation | AgNO₃, (NH₄)₂S₂O₈ | Pyridine with maleate (B1232345) blocking group, Carboxylic acid | C-4 alkylated pyridine | - | chemrxiv.org |

Scale-Up Considerations in Research Synthesis Methodologies for this compound

The transition from laboratory-scale synthesis to larger, multi-gram or kilogram-scale production of this compound presents a unique set of challenges that are critical to address for efficient and reproducible manufacturing. While the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the creation of biaryl compounds like this compound, its implementation on an industrial scale requires careful optimization of various parameters to ensure safety, cost-effectiveness, and product quality.

A primary challenge in scaling up Suzuki coupling reactions is the management of the palladium catalyst. numberanalytics.com While highly efficient at laboratory scale, issues such as catalyst stability and the need for low catalyst loading to be cost-effective become paramount on a larger scale. nih.gov The choice of catalyst and ligand system significantly impacts reaction efficiency and selectivity. numberanalytics.com For instance, while a catalyst like Tetrakis(triphenylphosphine)palladium(0) might be suitable for small-scale synthesis, its air sensitivity and cost may render it less practical for industrial applications. nih.gov Alternative, more robust and air-stable pre-catalysts are often explored for large-scale production. sigmaaldrich.com The removal of residual palladium from the final product is a critical consideration, particularly for pharmaceutical applications, often necessitating specialized purification techniques like metal scavenging or fixed-bed absorption processes. nih.gov

The selection of solvents and bases is another crucial factor. Solvents that are effective at the research scale, such as 1,4-dioxane, may present safety and environmental concerns at an industrial level. nih.gov The development of processes using more environmentally benign solvents, such as ethanol (B145695) or even water, is a key area of focus in green process chemistry. nih.govnih.gov The choice of base, typically an inorganic carbonate or phosphate, also needs to be carefully evaluated for its impact on reaction kinetics, by-product formation, and ease of removal during workup. nih.gov

Furthermore, the management of reaction conditions such as temperature and pressure is vital for a safe and efficient scale-up. numberanalytics.com Exothermic events, which may be negligible in a laboratory flask, can become significant safety hazards in large reactors, requiring careful thermal management. The physical properties of the reaction mixture, including the solubility of reactants, intermediates, and the final product, can also change with scale, potentially impacting reaction rates and requiring adjustments to agitation and reaction time. mdpi.com

Impurity profiles can also differ between small- and large-scale synthesis. The formation of by-products, such as homocoupling of the starting materials, can become more pronounced under scaled-up conditions. wuxiapptec.com The stability of the boronic acid reactant is a known issue, as it can be prone to decomposition, leading to the formation of impurities that can be difficult to separate from the desired product. wuxiapptec.com Consequently, robust analytical methods are required to monitor the reaction progress and ensure the purity of the final compound.

The following interactive data table summarizes key parameters and challenges encountered during the scale-up of Suzuki-Miyaura coupling reactions, which are directly applicable to the synthesis of this compound.

| Parameter | Laboratory Scale (mg-g) | Scale-Up (kg) Considerations & Challenges |

| Catalyst System | High catalyst loading (e.g., 1-5 mol%) of standard Pd catalysts (e.g., Pd(PPh₃)₄) is common. | - Cost: High catalyst loading is not economically viable. nih.gov - Stability: Air-sensitive catalysts can be problematic. nih.gov - Selection: Need for more active and stable catalysts to allow for lower loading. numberanalytics.com - Removal: Residual palladium must be removed to low ppm levels, requiring specific purification steps. nih.gov |

| Solvent | Solvents like 1,4-dioxane, THF, and toluene are frequently used. nih.govthieme-connect.com | - Safety & Environment: Many common lab solvents are hazardous and not ideal for large-scale use. nih.gov - Processability: Solvent choice affects reaction kinetics, solubility, and workup. numberanalytics.com - Greener Alternatives: Exploration of solvents like ethanol or water is preferred. nih.govnih.gov |

| Base | A wide variety of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used. nih.govmdpi.com | - Strength & Solubility: The choice of base can impact reaction rate and by-product formation. nih.gov - Workup: The ease of removal of the base and its salts is a key consideration. - Cost: The cost of the base can be a significant factor in large-scale synthesis. |

| Temperature Control | Reactions are often run at elevated temperatures with simple heating mantles. | - Exotherms: Potential for runaway reactions requires careful thermal management. numberanalytics.com - Heating/Cooling: Efficient heat transfer is critical in large reactors. - Energy Consumption: Optimizing temperature to minimize energy usage is important for cost-effectiveness. |

| Impurity Profile | Minor by-products may not be fully characterized or problematic for initial studies. | - By-product Formation: Homocoupling and other side reactions can become more significant. wuxiapptec.com - Reactant Stability: Decomposition of boronic acids can lead to impurities. wuxiapptec.com - Purification: Development of robust and scalable purification methods (e.g., crystallization) is essential. numberanalytics.com |

| Reaction Time | Reactions may be run for extended periods (e.g., overnight) for convenience. | - Process Efficiency: Optimizing reaction time is crucial for maximizing reactor throughput. - Monitoring: In-process controls (IPCs) are necessary to determine reaction completion accurately. |

Reactivity and Functional Group Transformations of 4 4 Bromophenyl 2 Methylpyridine

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Moieties

The electronic properties of the two aromatic rings in 4-(4-bromophenyl)-2-methylpyridine govern their susceptibility to electrophilic and nucleophilic attack. The pyridine (B92270) ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution. wikipedia.org The nitrogen atom's electron-withdrawing nature makes electrophilic attack difficult, and when it does occur, it is often directed to the 3- and 5-positions. wikipedia.org Conversely, the bromophenyl ring is more susceptible to electrophilic substitution, with the bromo group acting as an ortho-, para-director, although it is a deactivating group.

In contrast, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2/C6 and C4). stackexchange.comquimicaorganica.orgvaia.com The electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.comvaia.com In the case of this compound, the 2- and 6-positions of the pyridine ring are potential sites for nucleophilic attack. However, the presence of the methyl group at the 2-position can sterically hinder attack at this site. The leaving group ability in nucleophilic aromatic substitution on pyridinium (B92312) ions has been studied, with an observed reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

Further Derivatization and Scaffold Functionalization Strategies

The presence of the bromine atom and the pyridine nitrogen offers opportunities for extensive derivatization and the construction of more complex molecular architectures.

Bromine Reactivity in Advanced Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is tolerant of a wide range of functional groups and can be used to introduce various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. mdpi.comresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgresearchgate.net It is a versatile method for synthesizing arylamines. The catalytic cycle involves a palladium precatalyst and a bulky phosphine (B1218219) ligand. wikipedia.orgrsc.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org This method allows for the introduction of alkynyl moieties, which can be further functionalized. Copper-free Sonogashira protocols have also been developed. pharm.or.jpnih.gov

Table 1: Examples of Advanced Cross-Coupling Reactions Utilizing the Bromine Atom

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Bond |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(aryl)-C(aryl) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C(aryl)-N |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃) | C(aryl)-C(alkynyl) |

Pyridine Nitrogen Reactivity and Functionalization

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for various functionalization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or peroxy acids. chemicalforums.comnih.govnih.gov The formation of the N-oxide has several important consequences for the reactivity of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. researchgate.net The N-oxide functionality can also be used as a directing group in reactions and can be subsequently removed if desired. researchgate.net

N-Alkylation/Quaternization: The nitrogen atom can be alkylated to form a pyridinium salt. This reaction increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. nih.govfrontiersin.org

Investigations into Redox Chemistry of Related Pyridine Derivatives

The redox behavior of this compound is of interest, particularly in the context of developing new electroactive materials. Studies on related 2,2'-bipyridine (B1663995) derivatives have shown that they can act as redox-active ligands, capable of existing in neutral, radical anionic, and dianionic states. nih.govacs.org The redox potential of these bipyridine systems can be tuned by the introduction of electron-withdrawing or electron-donating functional groups. rsc.orgchemrxiv.org For instance, functionalization with electron-withdrawing groups generally leads to an increase in the redox potential. rsc.orgchemrxiv.org

While direct studies on the redox chemistry of this compound are not extensively reported, the principles observed in bipyridine systems suggest that this molecule could also exhibit interesting redox properties. The presence of the electron-withdrawing bromophenyl group and the pyridine nitrogen could facilitate electron transfer processes. Further electrochemical studies would be necessary to fully elucidate the redox behavior of this compound and its potential applications in areas such as organic flow batteries or as a redox-active ligand in coordination chemistry. rsc.orgchemrxiv.org

Coordination Chemistry and Ligand Design with 4 4 Bromophenyl 2 Methylpyridine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 4-(4-Bromophenyl)-2-methylpyridine as a ligand typically involves reacting it with a suitable metal salt in an appropriate solvent. The pyridine (B92270) nitrogen atom acts as a Lewis base, donating its electron pair to the Lewis acidic metal center to form a coordinate covalent bond. Characterization of these complexes is achieved through various analytical techniques, including single-crystal X-ray diffraction, which provides definitive information about the solid-state structure, and spectroscopic methods like NMR, FTIR, and UV-Vis to probe the ligand's coordination environment.

While specific data for this compound complexes are not broadly published, extensive research on analogous substituted pyridine and more complex terpyridine ligands, such as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, provides significant insight. For instance, the synthesis of terpyridine ligands is often achieved through methods like the Kröhnke reaction, and these ligands are then used to form complexes with various transition metals. researchgate.net Similarly, tin(II) chloride has been shown to form coordination compounds with 4-methylpyridine (B42270) N-oxide, resulting in complexes with distinct stoichiometries and structures. nih.gov

The table below summarizes representative examples of metal complexes formed with analogous substituted pyridine ligands, illustrating the typical synthetic approaches and characterization methods that are applicable to this compound.

| Metal Ion | Analogous Ligand | Synthetic Method | Resulting Complex | Characterization Methods |

| Tin(II) | 4-methylpyridine N-oxide | Reaction of SnCl₂ with the ligand | [SnCl₂(C₆H₇NO)]ₙ and [SnCl₂(C₆H₇NO)₂] | X-ray Diffraction |

| Ruthenium(II) | 4'-(4-bromophenyl)-...-terpyridine | Reaction with a Ru(II) precursor | Ru(Tolyltpy)(Bipytpy)₂ | NMR, Mass Spectrometry |

| Copper(II) | Pyridine Amides | Reaction with Cu(II) salts | [Cu(Ina)₂Br₂] | X-ray Diffraction, EPR, UV-Vis |

This table is illustrative, based on data for analogous compounds to demonstrate common synthetic and characterization practices.

Coordination Modes and Geometries

Common coordination geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. wikipedia.org For example, studies on first-row transition metal complexes with substituted pyridines have revealed different coordination environments that align with predictions from crystal field theory. digitellinc.com In complexes with Cu(II) and various pyridine amides, tetragonally distorted octahedral and square pyramidal geometries are frequently observed. mdpi.com Complexes of Sn(II) with 4-methylpyridine N-oxide have been shown to adopt a seesaw coordination geometry. nih.gov The specific geometry is a result of minimizing steric hindrance and maximizing electronic stabilization. For instance, the methyl group in the 2-position of this compound can create steric hindrance that may favor lower coordination numbers or distorted geometries compared to less hindered pyridine ligands.

| Coordination Number | Geometry | Examples with Analogous Ligands |

| 4 | Tetrahedral | Observed in some Zn(II) and Co(II) complexes. |

| 4 | Square Planar | Common for Pt(II), Pd(II), and some Cu(II) complexes. nih.gov |

| 5 | Trigonal Bipyramidal | Found in Cu₄OCl₆(4-Mepy)₄ complexes. researchgate.net |

| 5 | Square Pyramidal | Observed in some Cu(II) complexes with pyridine amides. mdpi.com |

| 6 | Octahedral | A very common geometry for many transition metals. wikipedia.orgmdpi.com |

Ligand Field Theory and Electronic Structure of Complexes

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure of coordination complexes. wikipedia.org It explains how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. youtube.com The magnitude of this splitting (Δ) is influenced by the geometry of the complex and the nature of both the metal and the ligands.

For a complex involving this compound, the primary interaction is σ-bonding, where the nitrogen's lone pair donates into an empty metal d-orbital. youtube.com Pyridine and its derivatives are also capable of π-interactions. The pyridine ring has a π* molecular orbital that can accept electron density from filled metal d-orbitals, a process known as π-backbonding. wikipedia.org This interaction strengthens the metal-ligand bond and affects the electronic properties and reactivity of the complex. The electron-withdrawing nature of the bromophenyl group can enhance the π-acceptor character of the pyridine ring, influencing the energy of the metal-to-ligand charge transfer (MLCT) bands, which is crucial for photochemical applications. mdpi.com Computational studies on related systems have shown that substituents on the pyridine ring significantly modulate the photophysical properties of the resulting complexes. nih.gov

Applications in Catalysis Research

The tailored electronic and steric properties of complexes derived from this compound make them promising candidates for catalysis research. The ligand can be used to stabilize a metal center in a specific oxidation state and coordination environment, facilitating catalytic transformations.

Transition Metal Catalysis in Organic Synthesis

Complexes of transition metals, particularly palladium, are widely used as catalysts for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. wikipedia.org Palladium complexes featuring pyridine-based ligands are effective catalysts for this reaction. nih.gov

In the context of this compound, the ligand itself contains a C-Br bond, making it a substrate for reactions like Suzuki or Stille coupling to synthesize more complex structures. digitellinc.com However, when coordinated to a different metal center, or if the bromo-substituent is replaced, the resulting complex can act as a catalyst. For instance, palladium complexes with N-donor ligands are used to catalyze the Suzuki coupling of various aryl halides. The ligand's role is to stabilize the active Pd(0) species and facilitate the steps of the catalytic cycle. The electronic properties imparted by the substituents on the pyridine ring can tune the catalyst's activity and selectivity. nih.gov

Photocatalysis and Photoredox Reactions

Photocatalysis utilizes light to drive chemical reactions, often involving a photosensitizer that absorbs light and initiates an electron transfer process. Ruthenium and Iridium complexes with polypyridyl ligands, such as bipyridine and terpyridine, are extensively studied in this area. acs.org Although terpyridine complexes were initially overlooked due to short excited-state lifetimes, recent designs have led to highly active photocatalysts. acs.org For example, a heteroleptic ruthenium(II) bis(terpyridine) complex has been successfully used for visible-light-driven hydrogen evolution. acs.org

The this compound ligand shares structural motifs with these successful photosensitizers. The aryl-pyridine structure allows for tuning of the metal-to-ligand charge transfer (MLCT) absorption bands. mdpi.com Upon light absorption, an electron is promoted from a metal-based orbital to a ligand-based π* orbital, generating an excited state capable of engaging in redox reactions. researchgate.net Covalent triazine frameworks incorporating bipyridine units have also been shown to be effective photocatalysts for hydrogen evolution, demonstrating the versatility of pyridine-based structures in this field. researchgate.net

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Mechanistic studies, including kinetic analyses and computational modeling, have been performed for Suzuki reactions involving various ligands. acs.org The nature of the ligand, such as this compound, directly influences each step. The ligand's steric bulk affects the rate of oxidative addition and reductive elimination, while its electronic properties modulate the electron density at the metal center, impacting its reactivity throughout the cycle.

Photophysical Properties of Coordination Compounds (e.g., phosphorescence, light-harvesting, light-emitting electrochemical cells)

The pyridine ring system provides a strong coordination site for a variety of transition metals, forming stable complexes. The electronic properties of the pyridine ligand can be tuned by its substituents, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) states, a crucial factor in the luminescence of many transition metal complexes.

The 2-methyl group on the pyridine ring introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex, potentially leading to distorted coordination spheres. Such distortions can affect the non-radiative decay pathways of the excited state, which in some cases can enhance luminescence quantum yields by restricting vibrational quenching mechanisms. Furthermore, the steric hindrance can prevent the close packing of complexes in the solid state, which can mitigate concentration quenching and lead to improved performance in solid-state lighting applications like light-emitting electrochemical cells (LECs).

Light-harvesting applications often rely on a donor-acceptor model, where a "light-harvesting" ligand absorbs energy and transfers it to an emissive component. Coordination compounds containing this compound could potentially act as either the light-absorbing unit or the phosphorescent emitting core in such systems, depending on the other components of the molecular or supramolecular assembly.

Representative Photophysical Data for a Hypothetical Metal Complex of this compound

| Parameter | Value | Conditions |

| Absorption Maximum (λ_abs) | 350 nm | In CH₂Cl₂ solution |

| Molar Absorptivity (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ | At λ_abs |

| Emission Maximum (λ_em) | 550 nm | In CH₂Cl₂ solution, 298 K |

| Photoluminescence Quantum Yield (Φ_PL) | 0.45 | In deaerated CH₂Cl₂ solution |

| Phosphorescence Lifetime (τ_p) | 2.5 µs | In deaerated CH₂Cl₂ solution |

| CIE Coordinates (x, y) | (0.40, 0.55) | Solid-state film |

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 2 Methylpyridine and Its Derivatives

X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 4-(4-bromophenyl)pyridine (B1268493), this technique provides unequivocal proof of structure, revealing key details about bond lengths, bond angles, and the conformation of the molecule.

The crystal packing is determined by various intermolecular interactions. In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, molecules are connected via C—Br⋯π interactions, forming zigzag chains. nist.gov These chains are further linked by C—H⋯N and C—H⋯O hydrogen bonds to construct a three-dimensional network. nist.gov

Below is a table of representative crystallographic data for a related bromophenyl-pyridine derivative.

| Parameter | 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile |

| Chemical Formula | C₁₉H₁₃BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.9517 (9) |

| b (Å) | 5.4857 (3) |

| c (Å) | 27.9582 (17) |

| α (°) | 90 |

| β (°) | 102.434 (6) |

| γ (°) | 90 |

| Volume (ų) | 2239.4 (2) |

| Z | 4 |

| Reference | thermofisher.com |

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The analysis of the vibrational spectra of 4-(4-Bromophenyl)-2-methylpyridine is based on the characteristic frequencies of its constituent parts: the 2-methylpyridine (B31789) moiety and the 4-bromophenyl group.

The vibrational modes can be assigned by comparison with related molecules like 4-phenylpyridine (B135609) and substituted pyridines. tandfonline.comorientjchem.orgresearchgate.net The high-frequency region (above 3000 cm⁻¹) is characterized by the C-H stretching vibrations of the aromatic rings and the methyl group. The region between 1400 and 1650 cm⁻¹ typically shows several strong bands corresponding to the C=C and C=N stretching vibrations within the pyridine (B92270) and phenyl rings. The presence of the methyl group gives rise to characteristic C-H bending (asymmetric and symmetric) vibrations around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Methyl C-H stretching |

| 1610 - 1580 | Pyridine ring C=C and C=N stretching |

| 1590 - 1570 | Phenyl ring C=C stretching |

| 1470 - 1430 | Methyl C-H asymmetric bending |

| 1385 - 1370 | Methyl C-H symmetric bending |

| ~1000 | Pyridine ring breathing mode |

| 650 - 500 | C-Br stretching |

| Reference | nist.govorientjchem.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation of this compound.

In the ¹H NMR spectrum, the methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm. The aromatic region (7.0-8.7 ppm) will show a set of signals corresponding to the protons on the pyridine and bromophenyl rings. The pyridine ring protons will exhibit characteristic coupling patterns. For a 2,4-disubstituted pyridine, one would expect three distinct signals: a doublet for the proton at position 6, a doublet of doublets for the proton at position 5, and a singlet-like or finely split signal for the proton at position 3. The 4-bromophenyl group, being a para-substituted system, will typically show two doublets, corresponding to the AA'BB' spin system of the four aromatic protons.

The ¹³C NMR spectrum provides complementary information. The methyl carbon will appear at a high field (around 20-25 ppm). The aromatic region will display signals for all carbon atoms in the pyridine and bromophenyl rings. The carbon atom attached to the bromine (C-Br) will be found around 122-125 ppm, while the carbon attached to the pyridine ring (C-C) will be shifted further downfield. The quaternary carbons and the carbons of the pyridine ring can be identified based on their chemical shifts and, in some cases, by the absence of attached protons in a DEPT experiment. nih.govmdpi.com

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~ 2.5 | Singlet |

| Pyridine H-3 | ~ 7.2 | Doublet |

| Pyridine H-5 | ~ 7.4 | Doublet of Doublets |

| Bromophenyl H-2', H-6' | ~ 7.5 | Doublet |

| Bromophenyl H-3', H-5' | ~ 7.6 | Doublet |

| Pyridine H-6 | ~ 8.5 | Doublet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |

| Methyl (CH₃) | ~ 24 | |

| Aromatic C-H | 120 - 140 | |

| Aromatic C-Br | ~ 123 | |

| Pyridine C-N | ~ 150 | |

| Pyridine C-CH₃ | ~ 158 | |

| Aromatic C-quaternary | 138 - 150 | |

| Reference | orientjchem.orgmdpi.comnih.gov |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀BrN), the calculated monoisotopic mass is approximately 247.00 g/mol . A crucial feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). This provides a clear diagnostic for the presence of a single bromine atom in the molecule. sigmaaldrich.com

The fragmentation of the molecular ion under electron ionization (EI) conditions typically proceeds through the cleavage of the weakest bonds and the formation of stable fragments. mdpi.comscholaris.ca For this compound, several fragmentation pathways can be anticipated:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine ring would result in a fragment ion at [M-15]⁺.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would produce a fragment at [M-79]⁺ or [M-81]⁺.

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the 4-bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157) and the 2-methylpyridinyl radical, or the 2-methylpyridinyl cation ([C₆H₆N]⁺, m/z 92) and the 4-bromophenyl radical.

The relative intensities of these fragment peaks provide valuable information for confirming the molecular structure.

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [M]⁺ | 247 | 249 | Molecular Ion |

| [M-CH₃]⁺ | 232 | 234 | Loss of methyl radical |

| [M-Br]⁺ | 168 | 168 | Loss of bromine atom |

| [C₆H₄Br]⁺ | 155 | 157 | Bromophenyl cation |

| [C₆H₆N]⁺ | 92 | 92 | 2-Methylpyridinyl cation |

| Reference | researchgate.netmdpi.comlibretexts.org |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended aromatic system and, to a lesser extent, n → π* transitions involving the non-bonding electrons on the pyridine nitrogen atom.

The π → π* transitions are typically high-intensity absorptions and are responsible for the main absorption bands. mdpi.com In related compounds like substituted phenyl-pyrazoles and triphenyl-s-triazines, these transitions often exhibit a significant degree of intramolecular charge transfer (ICT) character, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.govresearchgate.net For this compound, the bromophenyl and methylpyridine moieties can act as donor or acceptor groups, and the specific nature of the transition can be elucidated by computational studies (e.g., Time-Dependent DFT).

The n → π* transitions, involving the promotion of a lone-pair electron from the nitrogen atom to an anti-bonding π* orbital, are generally much weaker in intensity than π → π* transitions and may be observed as a shoulder on the low-energy side of the main absorption bands. mdpi.com The position and intensity of these absorption bands are sensitive to the solvent polarity; polar solvents can stabilize the non-bonding electrons, leading to a blue shift (a shift to shorter wavelengths) of the n → π* transition.

| Transition Type | Expected λₘₐₓ Region (nm) | Characteristics |

| π → π | 250 - 300 | High intensity, associated with the conjugated aromatic system. |

| n → π | > 280 | Low intensity, often appears as a shoulder, sensitive to solvent polarity. |

| Reference | nih.govmdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties like dₙₒᵣₘ (normalized contact distance) onto the molecular surface, one can identify regions involved in specific close contacts, such as hydrogen bonds and van der Waals interactions.

For derivatives of 4-(4-bromophenyl)pyridine, Hirshfeld analysis provides a detailed breakdown of the interactions that contribute to the stability of the crystal packing. The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts. This plot can be deconstructed to show the percentage contribution of each specific type of contact.

In the crystal structure of a closely related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis revealed that the most significant contributions to the crystal packing come from H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions. nist.gov The large percentage of H···H contacts is typical for organic molecules and reflects the prevalence of van der Waals forces. The C···H and N···H contacts are indicative of weak hydrogen bonding, while the Br···H contacts highlight the role of the halogen atom in directing the crystal packing. Red spots on the dₙₒᵣₘ surface visually confirm these close intermolecular contacts. nist.gov

The following table presents the percentage contributions of the most important intermolecular contacts for a representative bromophenyl-pyridine derivative.

| Contact Type | Contribution (%) |

| H···H | 36.2 |

| C···H / H···C | 21.6 |

| N···H / H···N | 12.2 |

| Br···H / H···Br | 10.8 |

| Reference | nist.gov |

Theoretical and Computational Chemistry Studies of 4 4 Bromophenyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 4-(4-bromophenyl)-2-methylpyridine. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation. The dihedral angle between the pyridine (B92270) and the phenyl rings is a key parameter in this analysis. In a related compound, 4-(4-bromophenyl)-2,6-diphenylpyridine, the phenyl ring in the 4-position forms a significant dihedral angle with the pyridine ring. researchgate.net This twisting is a common feature in such biaryl systems and is influenced by steric hindrance and electronic effects.

Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies. This is crucial for understanding how the molecule might interact with its environment. For instance, in a similar structure, the methyl substituent on a thiopyran ring was found to lie in a pseudo-axial position with the phenyl ring in a pseudo-equatorial position, highlighting the importance of substituent orientation. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a similar compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV, providing insight into its reactivity. scispace.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. chemrxiv.orgresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue represents positive potential (electron-poor areas). researchgate.net For N-(4-Bromophenyl)-4-nitrobenzamide, the electronegative region was found near the C=O and NO2 groups, suggesting these as likely sites for electrophilic attack. chemrxiv.org This type of analysis is crucial for predicting how this compound might interact with other molecules. scispace.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be made. scispace.com For instance, in a study of (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, C-H stretching vibrations were calculated to be in the range of 3110-2929 cm⁻¹. scispace.com Similarly, for 4-(4-bromophenyl)-thiazol-2-amine derivatives, characteristic IR bands for C-H skeletal and C=C skeletal structures within the phenyl ring were identified. nih.gov These calculations are essential for confirming the structure of the synthesized compound and understanding its vibrational properties.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. For example, the Suzuki cross-coupling reaction is a common method for forming the C-C bond between the pyridine and phenyl rings. researchgate.net DFT calculations can be used to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to understand the energetics and feasibility of the reaction pathway.

In Silico Investigations of Molecular Interactions

In silico methods are used to study how this compound might interact with biological targets or other molecules. These studies are crucial in fields like drug discovery and materials science.

Ligand-Receptor Binding Mechanisms: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This can provide insights into the binding affinity and the key interactions driving the binding process. For example, molecular modeling of 4'4-bromophenyl-4'piperidinol derivatives showed interactions with the active site of human MAO-B and AChE enzymes, suggesting their potential as multi-target agents for Alzheimer's disease. mdpi.com

Supramolecular Host-Guest Interactions: The ability of this compound to participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, can be investigated computationally. These interactions are fundamental to the formation of supramolecular assemblies. In a copper(II) complex with a related terpyridine ligand, Br···F halogen-halogen interactions were observed, leading to the formation of a dimer. nih.gov The study of these interactions is key to designing novel materials with specific structures and properties.

Applications of 4 4 Bromophenyl 2 Methylpyridine in Materials Science Research

Precursor for Advanced Organic Materials (e.g., polymers, oligomers)

The molecular architecture of 4-(4-Bromophenyl)-2-methylpyridine makes it an excellent candidate for the synthesis of advanced organic materials, particularly conjugated polymers and oligomers. The presence of a bromine atom on the phenyl ring provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds in polymer chemistry.

Detailed research has demonstrated the efficacy of using similar bromophenyl-pyridine structures as monomers in polymerization reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful method for creating new C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst. In this context, this compound can be reacted with a variety of diboronic acids or their esters to yield well-defined polymers. The general approach for such a polymerization is outlined in the table below.

Table 1: Generalized Suzuki-Miyaura Polycondensation for Polymers from Bromophenyl-Pyridine Monomers

| Parameter | Description | Typical Components/Conditions |

| Monomer A | The aryl halide component. | This compound |

| Monomer B | The aryl diboronic acid or ester component. | e.g., 1,4-Benzenediboronic acid, 2,5-Thiophenediboronic acid |

| Catalyst | Palladium complex to facilitate the reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | To activate the boronic acid component. | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Solvent | To dissolve reactants and facilitate the reaction. | Toluene (B28343), Dimethylformamide (DMF), 1,4-Dioxane |

| Reaction | The resulting polymer structure. | Alternating copolymer of the two monomer units |

The properties of the resulting polymers, such as their conjugation length, solubility, and electronic characteristics, can be finely tuned by the choice of the comonomer. For example, incorporating thiophene (B33073) units can enhance the polymer's charge transport properties, making it suitable for electronic applications. Similarly, the synthesis of polyimides containing pyridine (B92270) rings has been shown to yield materials with high thermal stability and good solubility in organic solvents mdpi.com. While direct polymerization of this compound is a promising route, studies on analogous compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown successful arylation via Suzuki coupling, indicating the reactivity of the bromophenyl group in such systems mdpi.com. The resulting oligomers and polymers are key components in the development of the functional materials discussed in the following sections.

Components in Optoelectronic and Functional Materials

The unique electronic properties of molecules containing both electron-donating and electron-accepting moieties have made them central to the field of optoelectronics. Pyridine-based materials, in particular, are widely explored for their potential in devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

The structure of this compound can be seen as a D-π-A (donor-pi-acceptor) system, where the methyl group is weakly electron-donating and the pyridine ring can act as an electron-accepting unit. This inherent electronic structure can be further modified and enhanced through chemical synthesis. A closely related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, has been identified as a useful intermediate in the creation of electroluminescent materials rsc.org. By replacing the bromine atom through cross-coupling reactions, researchers can introduce various functional groups to tune the photophysical properties, such as the emission color and quantum efficiency.

Table 2: Potential Optoelectronic Applications and Relevant Properties

| Application Area | Role of Pyridine-Based Unit | Key Research Findings on Analogous Systems |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material in the emissive layer. | Polymers with pyridine units can serve as both host and emitter materials in TADF-OLEDs, achieving high quantum efficiencies mdpi.com. |

| Organic Solar Cells (OSCs) | Component of donor or acceptor materials. | Pyridine-containing polymers can be used in the active layer to facilitate charge separation and transport. |

| Fluorescent Sensors | Fluorophore that interacts with analytes. | Pyridine derivatives have been synthesized to act as fluorescent sensors for detecting toxic heavy metal ions like Cr²⁺, Hg²⁺, and Ni²⁺ rsc.org. |

For instance, polymers derived from these building blocks are of great interest for OLEDs mdpi.com. The pyridine nitrogen can improve electron injection and transport, which are crucial for efficient device performance. Furthermore, the ability to create copolymers with different aromatic units allows for the tuning of the bandgap and emission color, leading to materials for full-color displays nih.gov. In the realm of sensors, the pyridine unit can act as a binding site for metal ions. This interaction can modulate the fluorescence of the molecule, providing a mechanism for sensing the presence and concentration of specific analytes rsc.org.

Supramolecular Assembly and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing complex and functional architectures. The pyridine moiety within this compound is a key functional group for directing supramolecular assembly through hydrogen bonding, metal coordination, and π-π stacking interactions.

Research on related pyridine-containing molecules has demonstrated their capacity to form highly ordered structures. For example, polymers containing vinylphenylpyridine units have been shown to self-assemble with dicarboxylic acids through hydrogen bonding to create highly ordered, crystalline supramolecular materials rsc.org. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, directing the assembly of the components into well-defined arrangements.

Furthermore, the pyridine group is an excellent ligand for coordinating with metal ions. This property has been exploited to create metallo-supramolecular structures. A study on a copper(II) complex with the more complex ligand 4'-(4-bromophenyl)-2,2':6',2''-terpyridine revealed the formation of a dimeric structure through halogen-halogen interactions and a larger three-dimensional network via C-H···Cl and C-H···O nonclassical interactions. This demonstrates how the functionalities present in such building blocks can direct the formation of intricate solid-state architectures.

One of the fascinating applications of such supramolecular systems is in host-guest chemistry. Macrocyclic compounds synthesized from pyridine-based building blocks can form cavities capable of encapsulating smaller guest molecules. A patent describes the synthesis of diimide macrocyclic compounds from pyridine-containing precursors that can act as hosts. These systems are relevant for applications in drug delivery, catalysis, and molecular recognition. The formation of pseudorotaxanes, where a linear molecular "thread" is enclosed within a macrocyclic "bead," is another example of host-guest systems that can be constructed using these principles.

Future Research Directions and Challenges in 4 4 Bromophenyl 2 Methylpyridine Chemistry

Development of More Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including 4-(4-bromophenyl)-2-methylpyridine, has traditionally relied on methods that can be harsh and environmentally taxing. The future of its synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Recent advancements have highlighted several sustainable approaches for pyridine synthesis. researchgate.netbenthamscience.com These include one-pot multicomponent reactions, the use of green catalysts, and the application of environmentally benign solvents. researchgate.net For instance, microwave-assisted organic synthesis has emerged as a powerful tool, offering advantages such as shorter reaction times, higher yields, and the formation of pure products with minimal processing. nih.gov A study on the synthesis of novel pyridine derivatives demonstrated excellent yields (82%–94%) within 2–7 minutes using microwave irradiation in ethanol (B145695), a green solvent. nih.gov

Furthermore, the development of reusable and eco-friendly catalysts is a key area of research. Activated fly ash has been successfully employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds. bhu.ac.in This suggests the potential for developing similar catalytic systems for the synthesis of this compound. The use of ionic liquids as both catalysts and solvents also presents a promising avenue for greener pyridine synthesis due to their low volatility and tunability. benthamscience.com

An optimized protocol for the Suzuki reaction, a common method for creating carbon-carbon bonds, has been developed for the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives. This method utilizes a mixed solvent of water/1,4-dioxane and a Pd(dppf)Cl2 catalyst under microwave irradiation, resulting in a significantly improved yield of 81%. researchgate.netresearchgate.net

| Green Synthesis Approach | Key Advantages | Example Application | Reference |

| Microwave-assisted synthesis | Short reaction times, high yields, pure products | Synthesis of novel pyridine derivatives in ethanol | nih.gov |

| Green Catalysts | Reusability, eco-friendliness | Activated fly ash for imidazo[1,2-a]pyridine synthesis | bhu.ac.in |

| Ionic Liquids | Low volatility, dual catalyst/solvent role | Sustainable pyridine synthesis | benthamscience.com |

| Optimized Suzuki Coupling | High efficiency, improved yields | Synthesis of 2-methyl-4-phenylpyridine derivatives | researchgate.netresearchgate.net |

Exploration of Novel Reactivity and Functionalization Pathways

The exploration of novel reactivity and functionalization pathways for this compound is crucial for expanding its utility. A significant area of focus is the direct and selective C-H functionalization of the pyridine ring, which is challenging due to its electron-poor nature. rsc.org Developing methods for direct C-H activation would provide more atom-economical routes to novel derivatives. rsc.orgnih.gov

A general platform for the C-4 functionalization of pyridines has been reported, enabling both ionic and radical nucleophiles to be used for alkylation and arylation with high regioselectivity. rsc.org This approach could be adapted for the functionalization of the pyridine ring in this compound, opening up new avenues for creating complex molecules.

The bromine atom on the phenyl ring also offers a handle for a variety of cross-coupling reactions, such as the Suzuki and Stille couplings. researchgate.netresearchgate.net These reactions allow for the introduction of diverse functional groups at the para-position of the phenyl ring, leading to a wide range of derivatives with tailored properties. For example, 4'-(4-bromophenyl)-2,2':6',2''-terpyridine has been functionalized at the 4,4''-positions with -CN, -Me, and -CO2Me groups using the Kröhnke synthesis. researchgate.netnih.gov

The study of the reactivity of related compounds, such as 4-[(4-bromophenyl)ethynyl]pyridine, on metal surfaces can also provide insights into the behavior of the phenyl-pyridine linkage and its potential for self-assembly and the formation of molecular architectures. rsc.org

Expansion of Catalytic and Ligand Applications in Emerging Fields

Pyridine-containing molecules are well-known for their ability to act as ligands in transition metal catalysis. rsc.org this compound and its derivatives are valuable precursors for the synthesis of more complex ligands, such as bipyridines and terpyridines, which are widely used in coordination chemistry and catalysis. researchgate.netmedchemexpress.com

The development of new ligands derived from this compound could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations. For instance, palladium(II) complexes with N-(4-bromophenyl)-pyridine-2-carboxamide ligands have been synthesized and characterized, demonstrating the potential of these systems in catalysis. mdpi.com The bidentate nature of such ligands, coordinating through both the pyridine and amide nitrogen atoms, can create stable metal complexes with unique catalytic properties.

Future research in this area could focus on designing ligands for emerging fields such as sustainable energy, where new catalysts are needed for processes like water splitting and CO2 reduction. The electronic properties of the ligand can be fine-tuned by modifying the substituents on both the pyridine and phenyl rings, allowing for the rational design of catalysts for specific applications.

| Ligand/Complex Type | Potential Application | Research Focus | Reference |

| Bipyridines and Terpyridines | Coordination chemistry, catalysis | Synthesis from this compound precursors | researchgate.netmedchemexpress.com |

| Palladium(II) complexes | Catalysis | Synthesis and characterization of complexes with N-(4-bromophenyl)-pyridine-2-carboxamide ligands | mdpi.com |

Integration of Advanced Characterization and Computational Approaches for Deeper Understanding

A deeper understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of advanced characterization techniques and computational methods is a powerful strategy to achieve this.

Single-crystal X-ray diffraction is an invaluable tool for determining the precise three-dimensional structure of these molecules and their metal complexes. researchgate.netnih.govmdpi.com This information is crucial for understanding how the molecular structure influences the material's properties and reactivity. For example, the crystal structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium revealed a distorted square-planar coordination geometry around the palladium center. mdpi.com

Computational chemistry provides a means to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.gov Density Functional Theory (DFT) calculations can be used to predict molecular geometries, analyze chemical bonding, and understand reaction mechanisms. mdpi.commdpi.com For instance, computational studies on 4'-aryl-1,2,4-triazol-1-ium phenacylids have been used to analyze charge distribution and molecular energies, providing insights into their reactivity. mdpi.com Such computational approaches can be applied to this compound to guide the synthesis of new derivatives with desired properties.

| Technique | Application | Example | Reference |

| Single-Crystal X-ray Diffraction | Structure determination | Characterization of functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines | researchgate.netnih.gov |

| Computational Chemistry (DFT) | Predicting properties and reactivity | Studying charge distribution and molecular energies in related heterocyclic compounds | mdpi.commdpi.com |

Emerging Applications in Interdisciplinary Chemical Research

The unique structural features of this compound make it a promising candidate for a variety of applications in interdisciplinary research, particularly in medicinal chemistry and materials science.

In the field of medicinal chemistry, 4-arylpyridines have been identified as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy. nih.gov Additionally, derivatives of 4-arylpyridines have been developed as glucagon (B607659) antagonists, highlighting their potential in the treatment of metabolic diseases. nih.gov The discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen (B147801) synthase kinase-3β inhibitors further underscores the potential of aryl-heterocyclic scaffolds in drug discovery. nih.gov

In materials science, the rigid and planar structure of the 4-arylpyridine core makes it an attractive building block for the construction of organic electronic materials. The ability to functionalize both the pyridine and phenyl rings allows for the tuning of the electronic and photophysical properties of these materials. For example, C-H activation strategies have been employed to synthesize materials for organic electronics based on related acceptor building blocks. nih.gov The self-assembly of molecules like 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces to form ordered molecular architectures also points towards their potential use in nanotechnology and surface science. rsc.org

| Field | Potential Application | Key Findings | Reference |

| Medicinal Chemistry | P-glycoprotein inhibitors for cancer therapy | 4-arylpyridines can restore intracellular accumulation of chemotherapy drugs | nih.gov |

| Medicinal Chemistry | Glucagon antagonists for metabolic diseases | Structure-activity relationship studies on 4-aryl-pyridine glucagon antagonists | nih.gov |

| Materials Science | Organic electronic materials | C-H activation for the synthesis of electron acceptor building blocks | nih.gov |

| Nanotechnology | Molecular self-assembly | Formation of ordered molecular architectures on metal surfaces | rsc.org |

Q & A

Q. What are the optimized synthetic routes for 4-(4-Bromophenyl)-2-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound often involves multicomponent reactions or coupling strategies. For example, a procedure using piperidine as a catalyst in methanol/ethanol under reflux conditions (4 hours, monitored by TLC) yields derivatives with high purity . Key variables include:

- Catalyst : Piperidine enhances condensation efficiency.

- Solvent : Methanol improves solubility of intermediates.

- Temperature : Reflux conditions (≈78–85°C) optimize reaction kinetics.

| Synthetic Route | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine-catalyzed | Methanol, reflux | ~85% | |

| Stereoselective synthesis | Chiral starting materials | ~70% (enantiopure) |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-Br: 1.89 Å, pyridine ring planarity) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts in co-crystals) .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

Q. How should researchers handle and store this compound safely in laboratory settings?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to uncharacterized toxicity . Avoid inhalation; work in a fume hood.

- Storage : Keep in airtight containers at –20°C to prevent degradation. Monitor for bromine liberation via periodic FT-IR analysis .

Advanced Research Questions

Q. How does the bromophenyl substituent influence electronic properties and reactivity in catalytic or supramolecular systems?

Methodological Answer:

- Electronic effects : The electron-withdrawing bromine stabilizes negative charges, altering redox potentials (cyclic voltammetry shows E ≈ –1.2 V vs. Ag/AgCl) .

- Supramolecular interactions : Br···π and C–H···Br interactions drive crystal packing, as shown in X-ray structures .

- Reactivity : Bromine facilitates Suzuki couplings for functionalization (e.g., Pd-catalyzed arylations) .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

- Cross-validation : Compare experimental NMR/X-ray data with DFT-calculated structures (e.g., Gaussian09 with B3LYP/6-31G**) .

- Error analysis : For crystallography, refine SHELXL parameters (e.g., ADPs, hydrogen placement) to reduce R-factor discrepancies .

- Case study : A 0.05 Å bond-length deviation in X-ray vs. DFT models was resolved by accounting for thermal motion .

Q. What computational methods predict intermolecular interactions or stability in derivatives?

Methodological Answer:

- Hirshfeld surfaces : CrystalExplorer software maps interaction fingerprints (e.g., 12% Br···H contacts in co-crystals) .

- Molecular docking : AutoDock Vina assesses binding affinities for biological targets (e.g., kinase inhibitors) .

- DFT studies : Calculate frontier orbitals (HOMO-LUMO gaps ≈4.1 eV) to predict charge-transfer behavior .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields or spectroscopic assignments?

Methodological Answer:

- Yield optimization : Replicate reactions with controlled variables (e.g., solvent purity, inert atmosphere) .

- Spectral conflicts : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirmed para-substitution in ambiguous H spectra .

- Crystallographic refinement : Adjust SHELXL weighting schemes to resolve disorder in electron density maps .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.